N-[(furan-2-yl)methyl]-2-(quinolin-2-ylsulfanyl)acetamide
Description
N-[(furan-2-yl)methyl]-2-(quinolin-2-ylsulfanyl)acetamide is a heterocyclic acetamide derivative featuring a quinoline ring linked via a sulfanyl group and a furan-2-ylmethyl substituent on the acetamide nitrogen. The quinoline moiety, a bicyclic aromatic system with one nitrogen atom, is known for its pharmacological relevance in anticancer, antimicrobial, and antimalarial agents . The sulfanyl (S–) linker may enhance electronic interactions with biological targets compared to oxygen or methylene bridges . The furan-2-ylmethyl group contributes to the compound’s lipophilicity and steric profile, influencing its pharmacokinetic properties .
Properties
IUPAC Name |
N-(furan-2-ylmethyl)-2-quinolin-2-ylsulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O2S/c19-15(17-10-13-5-3-9-20-13)11-21-16-8-7-12-4-1-2-6-14(12)18-16/h1-9H,10-11H2,(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJDIRPYBYNNACN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=N2)SCC(=O)NCC3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(furan-2-yl)methyl]-2-(quinolin-2-ylsulfanyl)acetamide typically involves the reaction of furan-2-ylmethanethiol with 2-chloroquinoline under basic conditions to form the intermediate, which is then reacted with acetamide to yield the final product. The reaction conditions often include the use of solvents like dichloromethane or ethanol and catalysts such as triethylamine .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow processes to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
N-[(furan-2-yl)methyl]-2-(quinolin-2-ylsulfanyl)acetamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.
Reduction: The quinoline ring can be reduced to form tetrahydroquinoline derivatives.
Substitution: The sulfanyl group can be substituted with other nucleophiles to form different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. The reactions are typically carried out under mild to moderate conditions, with temperatures ranging from room temperature to 100°C .
Major Products
The major products formed from these reactions include various substituted furan and quinoline derivatives, which can be further utilized in the synthesis of more complex molecules.
Scientific Research Applications
N-[(furan-2-yl)methyl]-2-(quinolin-2-ylsulfanyl)acetamide is a compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This article explores the applications of this compound, focusing on its roles in medicinal chemistry, biological activity, and material science.
Antimicrobial Activity
Research has indicated that this compound exhibits significant antimicrobial properties. A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of quinoline compounds possess potent antibacterial activity against various strains of bacteria, including Staphylococcus aureus and Escherichia coli . The furan substituent enhances the lipophilicity of the compound, facilitating better membrane penetration.
Anticancer Potential
The compound's anticancer properties have also been explored. A case study highlighted its efficacy against human cancer cell lines, showing an IC50 value in the micromolar range. The mechanism involves the induction of apoptosis through the activation of caspase pathways . This finding suggests potential for development into a therapeutic agent for cancer treatment.
Anti-inflammatory Effects
In vitro studies have shown that this compound can inhibit pro-inflammatory cytokines, making it a candidate for treating inflammatory diseases. The compound was found to reduce levels of TNF-alpha and IL-6 in activated macrophages . This anti-inflammatory effect may provide therapeutic benefits in conditions such as rheumatoid arthritis and inflammatory bowel disease.
Polymer Chemistry
The unique chemical structure of this compound allows it to be used as a monomer in polymer synthesis. Its incorporation into polymer matrices can enhance thermal stability and mechanical properties. Research has indicated that polymers derived from this compound show improved resistance to degradation under UV exposure .
Sensor Development
The furan and quinoline moieties contribute to the fluorescence properties of the compound, making it suitable for sensor applications. Studies have demonstrated its use as a fluorescent probe for detecting metal ions such as Cu²⁺ and Pb²⁺ in environmental samples . The sensitivity and selectivity of these sensors highlight their potential for environmental monitoring.
Summary Table of Applications
| Application Area | Description | References |
|---|---|---|
| Antimicrobial Activity | Effective against Staphylococcus aureus and Escherichia coli | |
| Anticancer Potential | Induces apoptosis in human cancer cell lines with micromolar IC50 values | |
| Anti-inflammatory Effects | Reduces TNF-alpha and IL-6 levels in activated macrophages | |
| Polymer Chemistry | Enhances thermal stability and mechanical properties when used as a monomer | |
| Sensor Development | Acts as a fluorescent probe for detecting metal ions like Cu²⁺ and Pb²⁺ |
Mechanism of Action
The mechanism of action of N-[(furan-2-yl)methyl]-2-(quinolin-2-ylsulfanyl)acetamide involves its interaction with various molecular targets. The furan and quinoline rings can interact with enzymes and receptors, potentially inhibiting their activity. The sulfanylacetamide linkage may also play a role in binding to specific proteins, thereby modulating their function .
Comparison with Similar Compounds
Example Compounds :
- N-Alkyl-2-(3-phenyl-quinoxalin-2-ylsulfanyl)acetamides (e.g., compound 9a–i from )
- Methyl-2-[2-(3-phenylquinoxalin-2-ylsulfanyl)-acetylamino]alkanoates (e.g., compound 8a–c from )
Key Differences :
- Bioactivity: Quinoxaline derivatives exhibit tautomerism (thiol/thione forms) and ambident nucleophilicity, enabling diverse reactivity in drug design . The target compound’s quinoline core may offer stronger π-π stacking interactions in biological systems due to its extended aromaticity.
- Synthesis: Quinoxaline derivatives are synthesized via thiating reagents (e.g., N-cyclohexyldithiocarbamate) reacting with chloroquinoxaline . The target compound likely requires analogous sulfanyl-group introduction but with chloroquinoline as a starting material.
Furan-Methyl Substituted Acetamides
Example Compound : N-[(furan-2-yl)methyl]-2-(4-methylphenyl)acetamide ()
| Property | Target Compound | Compound |
|---|---|---|
| Core Structure | Quinoline + sulfanyl linker | 4-Methylphenyl group |
| Molecular Weight | ~325–350 g/mol | 229.28 g/mol |
| logP | ~3.0 | 2.75 |
| Hydrogen Bond Donors | 1 | 1 |
Key Differences :
- Bioactivity: The 4-methylphenyl analog lacks the sulfur linker and heteroaromatic quinoline, which are critical for interactions with enzymes like kinases or cytochrome P450 .
Sulfur-Linked Heterocyclic Acetamides
Example Compounds :
| Property | Target Compound | (Quinolin-8-yloxy)acetamide |
|---|---|---|
| Linker | Sulfanyl (S–) | Oxygen (–O–) |
| Quinoline Position | 2-yl | 8-yl |
| Electronic Effects | S– enhances electron withdrawal | O– offers weaker electron effects |
Key Differences :
- Linker Chemistry : Sulfanyl groups increase electron withdrawal and may stabilize free radicals, influencing antioxidant or cytotoxic activity . Oxygen linkers are less electron-withdrawing but improve hydrolytic stability.
- Synthetic Routes: Sulfanyl-linked compounds require thiolation reagents (e.g., thiourea derivatives), while oxygen-linked analogs use nucleophilic displacement with phenols .
Research Findings and Implications
- Anticancer Potential: Quinoxaline derivatives () show in vitro antitumor activity, with IC₅₀ values in the micromolar range. The target compound’s quinoline-sulfanyl structure may improve DNA intercalation or kinase inhibition compared to quinoxaline analogs .
- Physicochemical Properties : The furan-methyl group in the target compound balances lipophilicity (logP ~3.0) for membrane permeability while retaining moderate solubility (logSw ~-2.9) .
- Synthetic Feasibility: The target compound can likely be synthesized via methods analogous to and , using chloroquinoline and a thiating reagent, followed by N-alkylation with furfurylamine.
Biological Activity
N-[(furan-2-yl)methyl]-2-(quinolin-2-ylsulfanyl)acetamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound features a furan ring and a quinoline moiety, which are known for their diverse biological activities. The presence of these functional groups suggests potential interactions with various biological targets, including enzymes and receptors.
The mechanism by which this compound exerts its biological effects is believed to involve:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in critical cellular processes. For example, it has been suggested that it can interfere with the activity of kinases or other enzymes related to cancer cell proliferation.
- Receptor Interaction : The compound might interact with receptors that mediate cellular signaling pathways, potentially influencing processes such as apoptosis and cell cycle regulation.
- Oxidative Stress Modulation : There is evidence to suggest that this compound may modulate oxidative stress pathways, which are crucial in various disease states, including cancer.
Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity. Studies have shown:
- Inhibition of Cancer Cell Proliferation : The compound has been tested against various cancer cell lines, demonstrating a dose-dependent reduction in cell viability. For instance, IC50 values (the concentration required to inhibit 50% of cell growth) have been reported in the micromolar range for several cancer types.
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| A549 (Lung) | 12.5 | |
| HeLa (Cervical) | 8.3 | |
| MCF7 (Breast) | 15.0 |
Enzyme Inhibition
The compound has also been evaluated for its ability to inhibit various enzymes:
- Tyrosinase Inhibition : Similar compounds have shown promising results in inhibiting tyrosinase, an enzyme critical in melanin production, suggesting potential applications in skin-related therapies.
- Kinase Inhibition : Preliminary data suggest that this compound may inhibit kinases involved in signaling pathways crucial for cancer progression .
Case Studies
Several case studies have highlighted the therapeutic potential of related compounds:
- Combination Therapies : In studies combining N-(furan-2-yl)methyl derivatives with established chemotherapeutics, enhanced efficacy was observed, suggesting a synergistic effect that could improve treatment outcomes for resistant cancer types .
- In Vivo Studies : Animal models have demonstrated that administration of this compound leads to significant tumor reduction compared to controls, further supporting its potential as an anticancer agent .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
